Tyroservaltide - 154039-16-4

Tyroservaltide

Catalog Number: EVT-284543
CAS Number: 154039-16-4
Molecular Formula: C17H25N3O6
Molecular Weight: 367.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tyr-Ser-Val is an oligopeptide.
Source and Classification

Tyroservaltide is classified as a peptide and is derived from natural amino acids. Its structure comprises three amino acids: tyrosine, serine, and valine. The compound is synthesized artificially through peptide synthesis methods, which allow for precise control over its structure and purity .

Synthesis Analysis

The synthesis of tyroservaltide typically involves solid-phase peptide synthesis, a method pioneered by Robert Merrifield. This approach allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. The steps generally include:

  1. Resin Preparation: The N-terminal of the first amino acid (tyrosine) is attached to a resin.
  2. Amino Acid Coupling: Subsequent amino acids (serine and valine) are added one at a time in a specific sequence.
  3. Deprotection: Protective groups on the side chains of the amino acids are removed to allow for further reactions.
  4. Cleavage: The completed peptide is cleaved from the resin, yielding tyroservaltide in solution.

The synthesis parameters such as temperature, reaction time, and solvent choice are critical for achieving high yields and purity .

Molecular Structure Analysis

Tyroservaltide has a well-defined molecular structure characterized by its three constituent amino acids linked by peptide bonds. The molecular formula is C12H17N3O4C_{12}H_{17}N_{3}O_{4}, with a molecular weight of approximately 273.28 g/mol.

  • Configuration: The peptide exhibits specific stereochemistry that influences its biological activity.
  • Conformation: Studies suggest that tyroservaltide can adopt various conformations, which may be crucial for its interaction with biological targets .
Chemical Reactions Analysis

Tyroservaltide participates in several chemical reactions typical of peptides:

  1. Hydrolysis: Under acidic or basic conditions, tyroservaltide can undergo hydrolysis, breaking down into its constituent amino acids.
  2. Peptide Bond Formation: It can react with other amino acids to form longer peptides through condensation reactions.
  3. Modification Reactions: Potential modifications include phosphorylation or acetylation at specific residues, which can alter its activity or stability.

These reactions are essential for understanding how tyroservaltide can be utilized in drug development and modification .

Mechanism of Action

The mechanism of action of tyroservaltide primarily involves its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death). Key aspects include:

  • Inhibition of DNA Synthesis: Tyroservaltide has been shown to significantly reduce DNA synthesis in cancer cells, leading to decreased cell division.
  • Induction of Apoptosis: It triggers apoptotic pathways by altering mitochondrial function and promoting the expression of pro-apoptotic factors .
  • Anti-Metastatic Effects: Tyroservaltide reduces the metastatic potential of cancer cells by interfering with signaling pathways crucial for cell migration and invasion .
Physical and Chemical Properties Analysis

Tyroservaltide exhibits several notable physical and chemical properties:

These properties are critical for formulating tyroservaltide into therapeutic agents .

Applications

Tyroservaltide has several promising applications in scientific research and medicine:

  1. Cancer Therapy: Its primary application lies in oncology, where it is explored as a potential treatment for various cancers due to its anti-proliferative properties.
  2. Drug Development: Tyroservaltide serves as a lead compound for developing new anti-cancer drugs, potentially modified to enhance efficacy or reduce side effects.
  3. Biomarker Research: Its interactions with specific cellular pathways make it a candidate for studying biomarkers associated with cancer progression and metastasis.

Research continues to explore these applications, focusing on enhancing the therapeutic index of tyroservaltide while minimizing potential toxicity .

Introduction to Tyroservatide in Oncology Research

Tyroservatide (YSV), a synthetic tripeptide with the sequence L-tyrosine-L-serine-L-valine (molecular formula: C₁₇H₂₅N₃O₆; molecular weight: 367.40 Da), represents an emerging class of bioactive peptides under investigation for overcoming chemotherapy resistance in solid tumors [3] [7]. Its development stems from the urgent need to address multi-drug resistance (MDR) in hepatocellular carcinoma (HCC), where conventional therapies frequently fail due to complex resistance mechanisms. YSV's compact structure enables unique interactions with key cellular targets involved in drug efflux, adhesion, and survival pathways, positioning it as a promising MDR modulator [7].

Hepatocellular Carcinoma (HCC): Prevalence and Chemotherapy Resistance Challenges

Hepatocellular carcinoma accounts for approximately 90% of primary liver cancers and ranks as the fourth leading cause of cancer-related deaths globally. An estimated 41,210 new cases occurred in the United States in 2023 alone, with incidence rates exhibiting marked geographic and sex-based disparities. East Asia and sub-Saharan Africa bear the highest burden, primarily due to endemic hepatitis B (HBV) and C (HCV) infections, which contribute to 54% of global HCC cases. Additional risk factors include chronic alcohol abuse (18%) and metabolic dysfunction-associated steatotic liver disease (13%), the latter increasingly driving HCC incidence in Western nations [2] [5].

The prognosis for advanced HCC remains dismal, with a 5-year survival rate below 20%. Approximately 80% of patients present with advanced disease, rendering them ineligible for curative interventions like surgical resection or transplantation. Systemic therapies, particularly tyrosine kinase inhibitors (TKIs) such as sorafenib and lenvatinib, offer limited survival benefits:

Table 1: Response Rates of First-Line TKIs in Advanced HCC

Therapeutic AgentObjective Response Rate (%)Median Overall Survival (Months)Primary Resistance Challenges
Sorafenib<5%8 → 11 (improvement)Rapid development of resistance via EGFR amplification and CSC enrichment [2] [10]
Lenvatinib24%13.6Angiogenic pathway reactivation (VEGF/VEGFR2), EMT induction [2]
Regorafenib (second-line)11%Not specifiedActivation of Wnt/β-catenin and Hippo-YAP pathways [2]

Resistance arises from tumor heterogeneity, compensatory signaling pathways, and dynamic adaptations in the tumor microenvironment (TME). Hypoxia-inducible factors (HIF-1α/HIF-2α) drive VEGF expression and metabolic reprogramming, further diminishing drug efficacy [2] [5]. These factors collectively underscore the critical need for novel agents like YSV that target resistance mechanisms.

Multi-Drug Resistance (MDR) Mechanisms in Hepatocellular Carcinoma

MDR in HCC is a multifactorial phenomenon involving intrinsic and acquired resistance pathways:

  • Enhanced Drug Efflux: ATP-binding cassette (ABC) transporters, including P-glycoprotein (P-gp/ABCB1), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), are overexpressed in HCC. These proteins utilize ATP hydrolysis to expel chemotherapeutics (e.g., sorafenib, 5-fluorouracil) from tumor cells. TGF-β1 signaling induces P-gp and BCRP via the SMAD4/HOTAIR/miR-145 axis, reducing intracellular drug accumulation [5] [8]. Sorafenib-resistant HepG2 cells exhibit 3–5-fold upregulation of ABCC1-3 transporters, directly correlating with treatment failure [8].

  • Reduced Drug Uptake and Sequestration: Solute carrier (SLC) transporters, such as SLC46A3, are downregulated in >80% of HCC tissues, limiting intracellular drug penetration. Lysosomal sequestration further diminishes drug bioavailability. HCC cells with enlarged lysosomes demonstrate significantly higher sorafenib resistance due to drug trapping in acidic compartments [5] [8].

  • Metabolic Reprogramming: The Warburg effect (aerobic glycolysis) supports chemoresistance by generating biosynthetic intermediates and reducing reactive oxygen species (ROS). Cisplatin-resistant HCC cells exhibit elevated glutathione (GSH) and glutamate-cysteine ligase (GCLC), enhancing detoxification. HIF-1α activation promotes hexokinase and pyruvate kinase expression, accelerating glycolysis and enabling evasion of sorafenib-induced cytotoxicity [5] [6].

  • Apoptosis Evasion and Stemness: HCC cells overexpress anti-apoptotic proteins (Bcl-2, Bcl-xL, Mcl-1) and inhibit death receptors (CD95/Fas). Cancer stem cells (CSCs) expressing CD133, CD44, or EpCAM drive resistance through enhanced DNA repair and dormancy. Hepatic CSCs enrich 4–6-fold after sorafenib exposure via SREBP2-mediated cholesterol biosynthesis and Wnt/β-catenin activation [6] [10].

  • Epigenetic Modifications: Non-coding RNAs (e.g., lncRNA SNHG3, SNHG16) sponge tumor-suppressive miRNAs (miR-128, miR-140-5p) to activate EMT and drug efflux pathways. DNA hypermethylation silences tumor suppressors (e.g., NF2, KIBRA) via DNMT3A, sustaining Hippo pathway dysregulation [8].

Tripeptide-Based Compounds as Novel MDR Modulators: Historical Context

The exploration of tripeptides as MDR modulators emerged from the limitations of early chemosensitizers. First-generation agents like verapamil (a calcium channel blocker) and cyclosporine A (an immunosuppressant) inhibited P-gp but caused severe off-target toxicity at effective concentrations [7]. This prompted research into endogenous peptide motifs with higher specificity and lower toxicity profiles.

YSV entered preclinical development following observations of its antitumor activity in murine Lewis lung carcinoma models. Early studies demonstrated its ability to inhibit proliferation and metastasis in human HCC BEL-7402 cells, prompting investigations into its MDR-reversal potential [7]. Key mechanisms identified include:

  • ABC Transporter Inhibition: In 5-fluorouracil-resistant BEL-7402/5-FU cells, YSV (0.4–0.8 mg/mL) significantly downregulated P-gp expression by >50% via modulation of membrane fluidity and transporter internalization. This increased intracellular doxorubicin accumulation by 2.3-fold, synergizing with cytotoxic agents [7].

  • Integrin-FAK Signaling Disruption: YSV suppresses phosphorylation of focal adhesion kinase (FAK) at Tyr397 and Tyr576/577 residues, critical sites for kinase activation. In highly metastatic lung cancer cells (95D, A549), YSV reduced FAK mRNA and protein expression by 60–70%, concomitant with downregulation of integrin β1 and β3 subunits [3]. This impaired tumor cell adhesion and invasion through Matrigel by >50% at 0.4 mg/mL [3].

  • Matrix Metalloproteinase (MMP) Inhibition: By inactivating FAK, YSV suppresses transcription and secretion of MMP-2 and MMP-9. Gelatin zymography assays confirmed dose-dependent reduction in MMP-2/9 activity in HCC and lung cancer cells, disrupting extracellular matrix degradation essential for metastasis [3].

Table 2: Experimental Effects of YSV on MDR Targets in Cancer Models

MechanismExperimental SystemYSV ConcentrationKey Outcome
P-gp DownregulationBEL-7402/5-FU HCC cells0.4–0.8 mg/mL↓ P-gp expression by >50%; ↑ intracellular doxorubicin 2.3-fold [7]
FAK Inhibition95D lung cancer cells0.2–0.4 mg/mL↓ FAK phosphorylation (Tyr397/576) by 60–70% [3]
Integrin SuppressionA549 lung cancer cells0.4 mg/mL↓ Integrin β1/β3 mRNA and protein by >60% [3]
Invasion SuppressionNCI-H1299 lung cancer cells0.4 mg/mL↓ Matrigel invasion by 52% [3]

These multimodal actions distinguish YSV from earlier single-target MDR modulators. Its tripeptide structure enables simultaneous engagement of efflux pumps, adhesion receptors, and proteolytic enzymes—core components of the HCC resistance landscape [3] [7]. Current research focuses on optimizing YSV’s bioavailability and tumor targeting to translate these mechanisms into clinical benefit.

Concluding Remarks

Tyroservatide exemplifies the therapeutic potential of tripeptide-based scaffolds in overcoming MDR in HCC. By concurrently targeting drug efflux, integrin-FAK signaling, and MMP activity, it addresses interconnected resistance pathways that undermine conventional therapies. Future studies should explore synergistic combinations with TKIs and immunotherapies to maximize clinical impact.

Properties

CAS Number

154039-16-4

Product Name

Tyroservaltide

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C17H25N3O6

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C17H25N3O6/c1-9(2)14(17(25)26)20-16(24)13(8-21)19-15(23)12(18)7-10-3-5-11(22)6-4-10/h3-6,9,12-14,21-22H,7-8,18H2,1-2H3,(H,19,23)(H,20,24)(H,25,26)/t12-,13-,14-/m0/s1

InChI Key

TYFLVOUZHQUBGM-IHRRRGAJSA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Solubility

Soluble in DMSO

Synonyms

tripeptide tyroservatide
tyroservatide
YSV tripeptide

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.